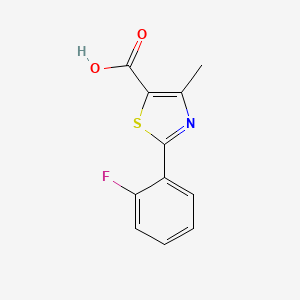

3-(Pyridin-3-ylmethoxy)-benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

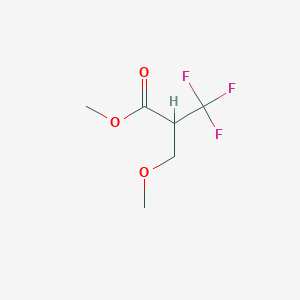

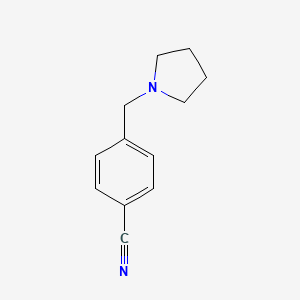

“3-(Pyridin-3-ylmethoxy)-benzaldehyde” is a chemical compound that contains a benzaldehyde group attached to a pyridine ring through a methoxy bridge . It is a biochemical used for proteomics research .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . Another study reported the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine .

Applications De Recherche Scientifique

Catalytic Activities and Synthesis Methods

Synthesis of Pyridyl Compounds : Research has shown the successful synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoates through a method that explores the effects of reaction temperature and time on esterification and etherification processes. This synthesis method offers a pathway to create derivatives of 3-(Pyridin-3-ylmethoxy)-benzaldehyde for further applications in chemical synthesis and catalysis (Wang Xiu-jian, 2009).

Oxidative Cleavage of Styrenes : A study involving palladium complexes with 8-(pyridin-2-ylmethoxy)quinolinone demonstrated the catalytic activity for oxidative cleavage of C=C bonds, showcasing the utility of pyridylmethoxy compounds in catalytic processes for the efficient production of benzaldehydes (Hong‐Ming Jhong et al., 2016).

Electrochemical Applications : The electrochemical polymerization of pyrrole containing a TEMPO side chain on a Pt electrode was explored, highlighting the electrocatalytic activity of the polymer for benzyl alcohol oxidation. This research indicates the potential of pyridylmethoxy derivatives in developing electrocatalytic materials for various oxidation processes (Jin-jin Lu et al., 2014).

Luminescent Materials and Sensing

Chemosensors for pH : Compounds derived from the reaction between 4-methyl-2,6-diformylphenol and aminopyridines, closely related to the this compound structure, have been developed as fluorescent chemosensors for pH. These chemosensors can discriminate between normal cells and cancer cells based on pH differences, showcasing the potential of pyridylmethoxy derivatives in biomedical applications (Tanumoy Dhawa et al., 2020).

Luminescent Metal-Organic Frameworks (MOFs) : A study on coordination polymers formed from reactions between bis(pyridyl) ligands and silver ions revealed structures that depend on the choice of ligand and stoichiometry. These findings highlight the role of pyridylmethoxy derivatives in constructing MOFs with potential applications in catalysis, gas storage, and luminescence (M. Oh et al., 2005).

Propriétés

IUPAC Name |

3-(pyridin-3-ylmethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-11-3-1-5-13(7-11)16-10-12-4-2-6-14-8-12/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKRWTOQWYZAKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CN=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)

![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)

![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)